![molecular formula C13H13N5OS B3747909 1-(2-methyl-1H-indol-3-yl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B3747909.png)
1-(2-methyl-1H-indol-3-yl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanone
Overview
Description
1-(2-methyl-1H-indol-3-yl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanone, also known as MET, is a chemical compound that has gained attention in the scientific community due to its potential use in the field of medicine. This compound has been shown to have unique properties that make it a promising candidate for further research.
Mechanism of Action
The mechanism of action of 1-(2-methyl-1H-indol-3-yl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanone is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and proteins that are involved in cell growth and inflammation. This may be the reason why 1-(2-methyl-1H-indol-3-yl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanone has anti-cancer and anti-inflammatory properties.
Biochemical and Physiological Effects:
1-(2-methyl-1H-indol-3-yl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanone has been shown to have several biochemical and physiological effects. It can inhibit the activity of certain enzymes and proteins, as mentioned earlier. Additionally, it can induce apoptosis (programmed cell death) in cancer cells. 1-(2-methyl-1H-indol-3-yl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanone has also been shown to have antioxidant properties, which may be beneficial in preventing oxidative damage.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(2-methyl-1H-indol-3-yl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanone in lab experiments is that it is relatively easy to synthesize and purify. Additionally, it has been shown to have potent anti-cancer and anti-inflammatory properties, which make it a promising candidate for further research. However, one limitation of using 1-(2-methyl-1H-indol-3-yl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanone is that its mechanism of action is not fully understood. This makes it difficult to predict its effects in different experimental settings.
Future Directions
There are several future directions for research on 1-(2-methyl-1H-indol-3-yl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanone. One area of interest is the development of new drugs that are based on 1-(2-methyl-1H-indol-3-yl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanone. Another area of interest is the study of 1-(2-methyl-1H-indol-3-yl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanone's mechanism of action. By understanding how 1-(2-methyl-1H-indol-3-yl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanone works at a molecular level, researchers may be able to develop more effective drugs. Additionally, more studies are needed to determine the safety and efficacy of 1-(2-methyl-1H-indol-3-yl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanone in humans.
Scientific Research Applications
1-(2-methyl-1H-indol-3-yl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanone has been studied for its potential use in the treatment of various diseases, including cancer and inflammation. Research has shown that 1-(2-methyl-1H-indol-3-yl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanone has anti-inflammatory properties and can inhibit the growth of cancer cells. This makes it a promising candidate for the development of new drugs.
properties
IUPAC Name |
1-(2-methyl-1H-indol-3-yl)-2-(1-methyltetrazol-5-yl)sulfanylethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5OS/c1-8-12(9-5-3-4-6-10(9)14-8)11(19)7-20-13-15-16-17-18(13)2/h3-6,14H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWRSJBNTOQONFL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)CSC3=NN=NN3C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethanone, 1-(2-methyl-1H-indol-3-yl)-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)thio]- |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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